2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid
Overview
Description
Bulgecin A is an inhibitor of binuclear metallo-beta-lactamases and Lytic transglycosolase.
Scientific Research Applications
Applications in Catalysis and Synthesis
One notable application of 2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid and related compounds is in the field of catalysis and synthesis. For example, sulfonated Schiff base copper(II) complexes, derived from reactions involving components like 2-aminobenzenesulfonic acid, have shown to be efficient and selective catalysts in alcohol oxidation. These complexes have been applied for the homogeneous peroxidative oxidation of alcohols, demonstrating high yields and selectivity under specific conditions (Hazra et al., 2015).
Role in Inhibition and Glycosidase Activities
Derivatives of the compound, such as 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, have been synthesized and evaluated for their glycosidase inhibitory activities. These studies have shown significant inhibition effects towards specific glycosidases, indicating the potential for biomedical applications in enzyme inhibition and metabolic regulation (Popowycz et al., 2004).
Contributions to Antimicrobial and Antimetastatic Research
There's evidence of these compounds being used in antimicrobial and antimetastatic research. For instance, L-Iduronic acid-type 1-N-iminosugars, similar in structure to the compound , have been synthesized and showed significant inhibitory activity on the invasion and metastasis of certain cancer cells, hinting at their potential in cancer therapy (Nishimura et al., 1997).
Influence in Asymmetric Synthesis
These compounds have also found applications in asymmetric synthesis. The chiral amphiphilic compounds derived from reactions involving 2-hydroxyethanesulfonic acid sodium salt, a structurally similar compound, have been used in the asymmetric hydrogenation of amino acid precursors. This demonstrates their role in facilitating stereoselective synthesis processes, which is crucial in the production of chiral pharmaceuticals and other biologically active compounds (Meissner et al., 1996).
properties
CAS RN |
92953-54-3 |
---|---|
Product Name |
2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid |
Molecular Formula |
C16H30N3O14S2+ |
Molecular Weight |
551.5 g/mol |
IUPAC Name |
2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C16H29N3O14S2/c1-7(22)18-12-13(23)14(33-35(28,29)30)11(6-21)32-16(12)31-10-4-8(19-9(10)5-20)15(24)17-2-3-34(25,26)27/h8-14,16,19-21,23H,2-6H2,1H3,(H,17,24)(H,18,22)(H,25,26,27)(H,28,29,30)/p+1/t8-,9+,10-,11+,12+,13+,14+,16+/m0/s1 |
InChI Key |
RPNZWZDLNYCCIG-HMMVDTEZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@H]([NH2+][C@@H]2CO)C(=O)NCCS(=O)(=O)O)CO)OS(=O)(=O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2CC([NH2+]C2CO)C(=O)NCCS(=O)(=O)O)CO)OS(=O)(=O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2CC([NH2+]C2CO)C(=O)NCCS(=O)(=O)O)CO)OS(=O)(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bulgecin A; Bulgecin-A; BulgecinA; BlgA; Blg A; Blg-A; BUL; BLG |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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